

Aminosterol-1436 (Trodusquemine): A Technical Guide for Researchers

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Compound of Interest

Compound Name: **MSI-1436**

Cat. No.: **B1662500**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminosterol-1436, more commonly known as Trodusquemine or **MSI-1436**, is a naturally occurring aminosterol originally isolated from the liver of the dogfish shark (*Squalus acanthias*). [1][2] It has garnered significant scientific interest due to its unique mechanism of action as a selective, non-competitive, and allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B). [1][3][4][5] PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Aminosterol-1436, along with detailed experimental protocols and visualizations of its associated signaling pathways.

Chemical Structure and Physicochemical Properties

Aminosterol-1436 is a polyamine steroid conjugate, structurally characterized by a cholestanone skeleton with a hydroxyl group at the C-7 position and a sulfate group at the C-24 position. A spermine moiety is conjugated to the C-3 position of the steroid ring.[3]

Chemical Structure:

(Image of the 2D chemical structure of Trodusquemine should be displayed here if the platform supports it. A descriptive caption would follow.)

Caption: 2D chemical structure of Aminosterol-1436 (Trodisquemine).

Physicochemical Properties of Aminosterol-1436 (Trodisquemine)

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | [(3R,6R)-6- [(3S,5R,7R,8R,9S,10S,13R,14- S,17R)-3-[3-[4-(3- aminopropylamino)butylamino] propylamino]-7-hydroxy-10,13- dimethyl- 2,3,4,5,6,7,8,9,11,12,14,15,16, 17-tetradecahydro-1H- cyclopenta[a]phenanthren-17- yl]-2-methylheptan-3-yl] hydrogen sulfate | [3] |
| Synonyms | Trodisquemine, MSI-1436 | [1][3] |
| CAS Number | 186139-09-3 | [3] |
| Molecular Formula | C ₃₇ H ₇₂ N ₄ O ₅ S | [3] |
| Molecular Weight | 685.1 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term | |

Mechanism of Action

Aminosterol-1436 functions as a highly selective, non-competitive, allosteric inhibitor of PTP1B. [1][3][4][5][6] Unlike competitive inhibitors that bind to the active site, Trodisquemine binds to a disordered region at the C-terminus of PTP1B.[7] This allosteric binding induces a conformational change in the enzyme, leading to its inhibition. This mechanism contributes to

its high selectivity for PTP1B over other protein tyrosine phosphatases, such as the highly homologous TCPTP.[1][7]

Quantitative Inhibition Data

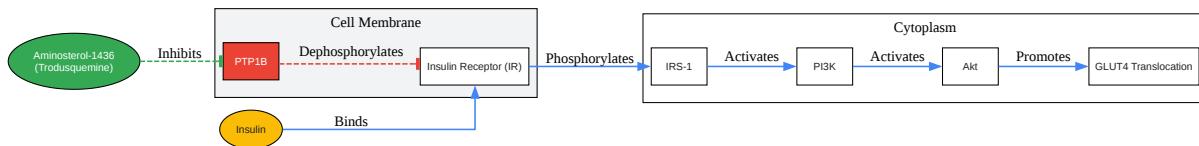
| Parameter | Value | Target | Notes | Reference |
|-----------|-------------|---------------------|--|-----------|
| IC50 | ~1 μ M | PTP1B | Non-competitive inhibition | [3][7][8] |
| IC50 | 224 μ M | TCPTP | Demonstrates >200-fold selectivity for PTP1B | [7][8] |
| Ki | 600 nM | PTP1B (full-length) | Higher affinity for the full-length enzyme | [9] |

Biological Activities and Signaling Pathways

By inhibiting PTP1B, Aminosterol-1436 enhances signaling through the insulin and leptin pathways. This leads to a range of biological effects, including improved glucose homeostasis, reduced body weight, and potential for tissue regeneration.[1][6][10][11]

Insulin Signaling Pathway

PTP1B negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and its downstream substrate, insulin receptor substrate 1 (IRS-1).[1] Inhibition of PTP1B by Aminosterol-1436 leads to increased phosphorylation of IR and IRS-1, which in turn activates the downstream PI3K/Akt signaling cascade.[1] This ultimately results in enhanced glucose uptake and utilization.[4]

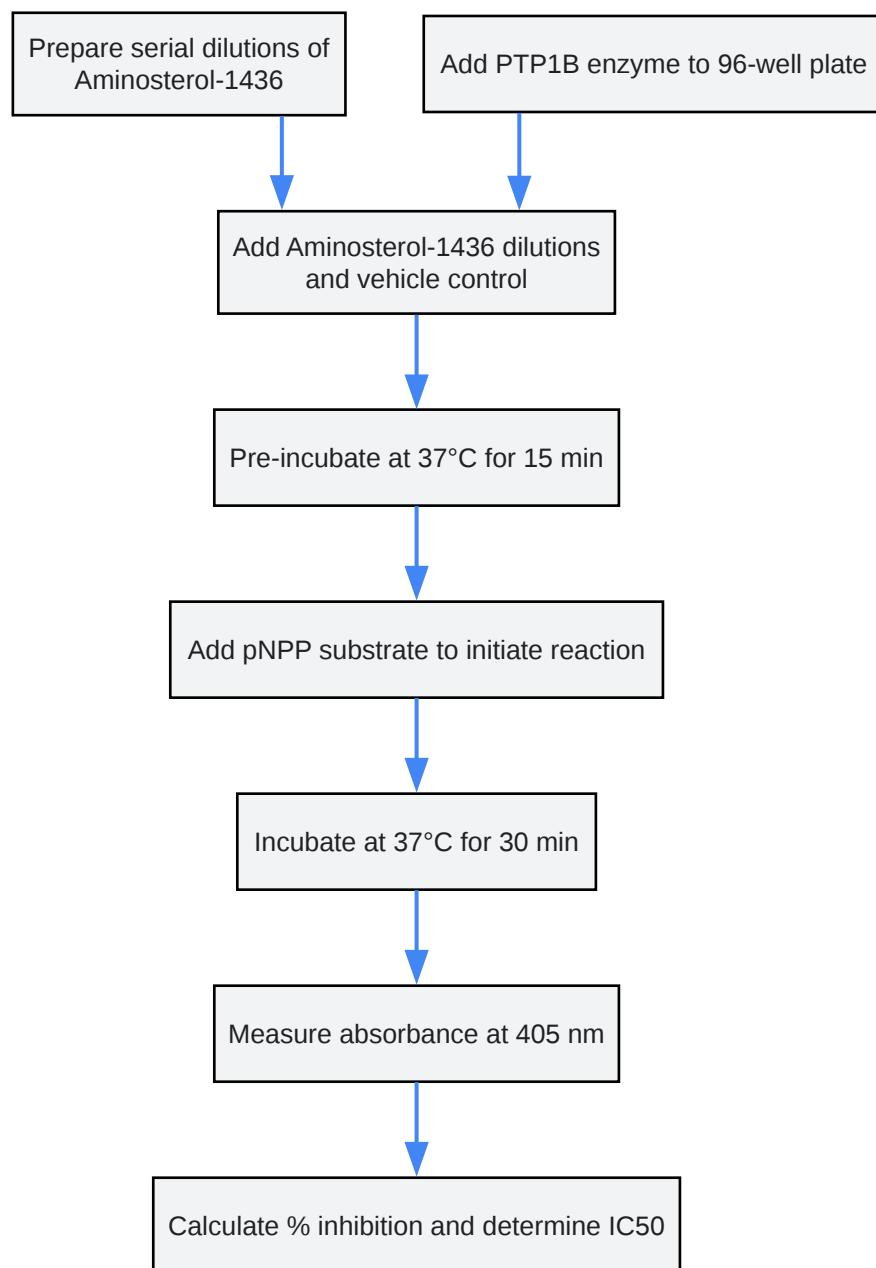
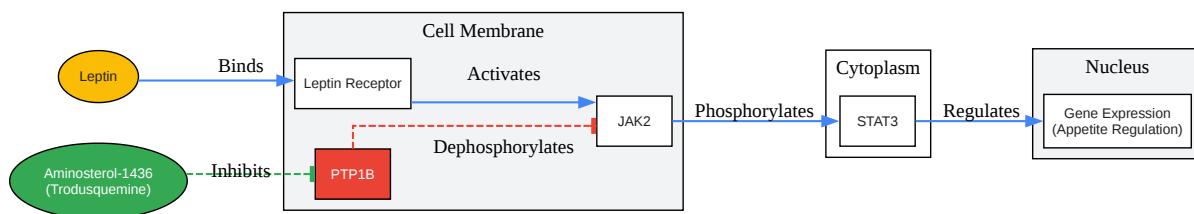


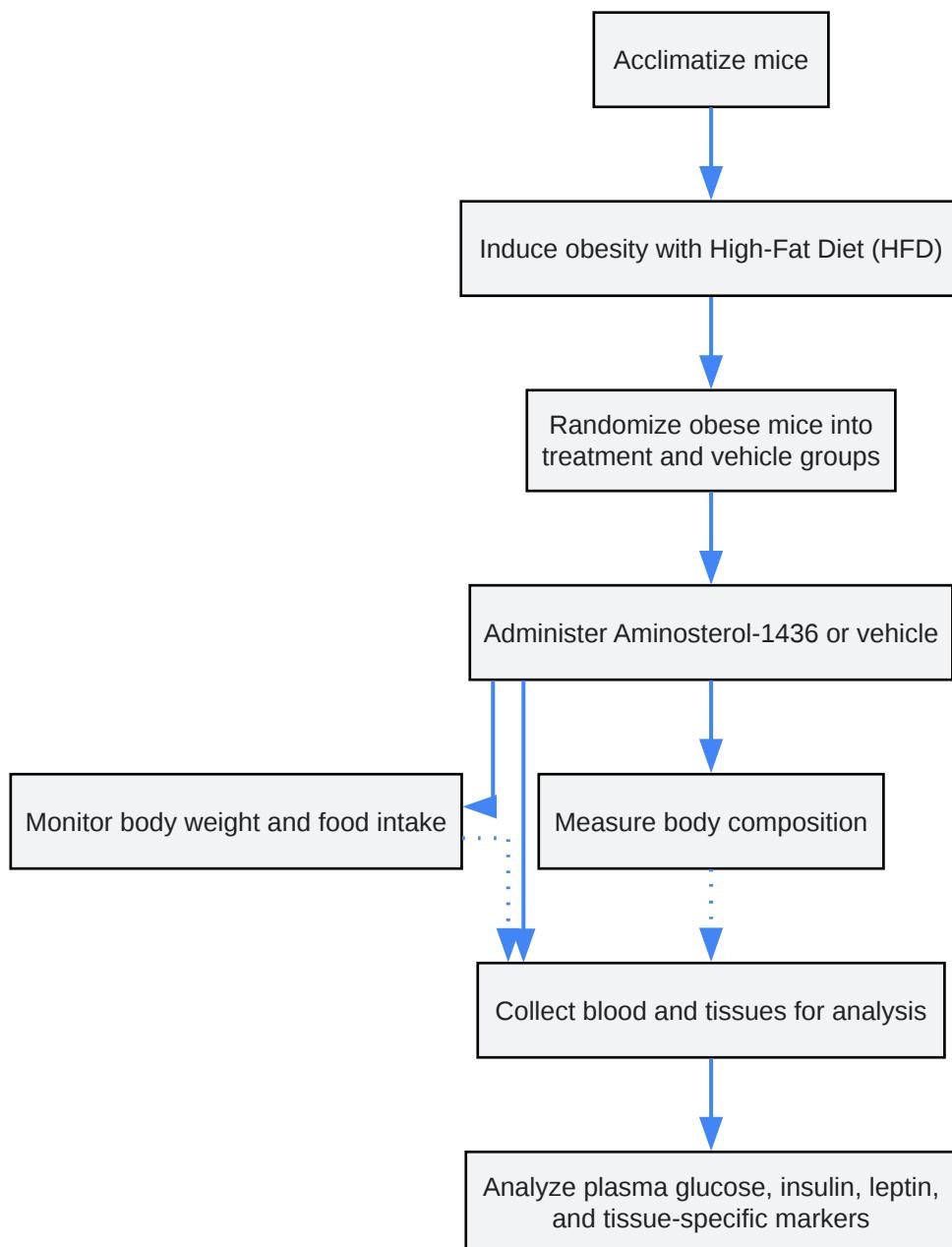
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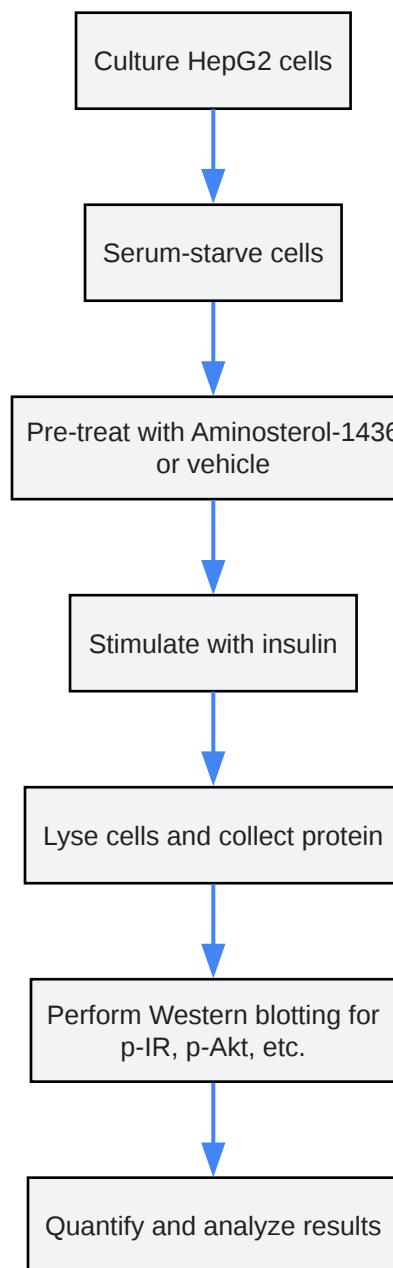
Caption: Insulin signaling pathway modulation by Aminosterol-1436.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy homeostasis. PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor.[12][13] By inhibiting PTP1B, Aminosterol-1436 enhances JAK2 phosphorylation, leading to the activation of the STAT3 transcription factor.[11] This results in the suppression of appetite and an increase in energy expenditure.[12]







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